molecular formula C14H13BrOZn B14891181 3-[(2'-Methylphenoxy)methyl]phenylZinc bromide

3-[(2'-Methylphenoxy)methyl]phenylZinc bromide

Cat. No.: B14891181
M. Wt: 342.5 g/mol
InChI Key: QDVDXSCXIVMEIT-UHFFFAOYSA-M
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Description

3-[(2’-Methylphenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2’-Methylphenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’-Methylphenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M THF solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The product is then purified and packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-[(2’-Methylphenoxy)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-[(2’-Methylphenoxy)methyl]phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, including natural products and polymers.

    Biology: Development of bioconjugates and probes for biological studies.

    Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 3-[(2’-Methylphenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2’-Methylphenoxy)methyl]phenylzinc bromide stands out due to its specific functional groups, which provide unique reactivity and selectivity in cross-coupling reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-2-(phenylmethoxy)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QDVDXSCXIVMEIT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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